2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
Overview
Description
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol, with the chemical formula C15H15NO2, is a compound of interest. It features a phenolic ring with a methoxy group (OCH3) at position 2 and an imine group [(E)-[(4-methylphenyl)imino]methyl] at position 6. This compound has various applications in research and industry .
Preparation Methods
Synthetic Routes:
- One synthetic route involves the condensation of 2-methoxyphenol (guaiacol) with p-toluidine (4-methyl aniline) under appropriate conditions.
- The reaction proceeds via imine formation between the phenolic hydroxyl group and the amino group of p-toluidine.
- The resulting compound is 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol.
Industrial Production:
- Industrial-scale production methods may vary, but the key step remains the condensation reaction.
- Optimization of reaction conditions, catalysts, and purification processes ensures efficient production.
Chemical Reactions Analysis
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol undergoes several reactions:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction of the imine group yields the corresponding amine.
Substitution: Substitution reactions at the phenolic position are possible.
Common Reagents: Oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and nucleophiles (e.g., alkyl halides).
Major Products: Quinone derivatives, reduced amine forms, and substituted phenols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., antioxidant properties).
Medicine: Explored for its pharmacological effects (e.g., anti-inflammatory or antimicrobial properties).
Industry: Employed in the synthesis of dyes, pharmaceuticals, and other fine chemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- It may interact with cellular targets (enzymes, receptors) or modulate signaling pathways.
- Further research is needed to elucidate precise mechanisms.
Comparison with Similar Compounds
Uniqueness: 2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol’s unique combination of methoxy and imine groups distinguishes it.
Similar Compounds: Related compounds include other phenolic derivatives and imines.
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Properties
IUPAC Name |
2-methoxy-6-[(4-methylphenyl)iminomethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-6-8-13(9-7-11)16-10-12-4-3-5-14(18-2)15(12)17/h3-10,17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEREWRJWMPHMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(C(=CC=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20772-64-9 | |
Record name | 2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13869 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-METHOXY-ALPHA-(4-METHYLPHENYLIMINO)-O-CRESOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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